H-Dab(boc)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

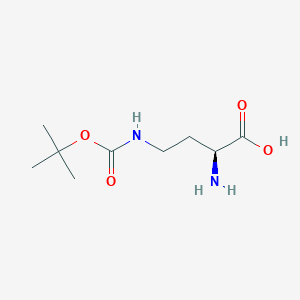

(2S)-2-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O4/c1-9(2,3)15-8(14)11-5-4-6(10)7(12)13/h6H,4-5,10H2,1-3H3,(H,11,14)(H,12,13)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICJFZQLAIOCZNG-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427150 | |

| Record name | (2S)-2-Amino-4-[(tert-butoxycarbonyl)amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10270-94-7 | |

| Record name | (2S)-2-Amino-4-[(tert-butoxycarbonyl)amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

H-Dab(Boc)-OH: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, experimental applications, and biological significance of N-γ-Boc-L-2,4-diaminobutyric acid, commonly referred to as H-Dab(Boc)-OH. This derivative of the non-proteinogenic amino acid L-2,4-diaminobutyric acid (Dab) is a valuable building block in peptide synthesis and drug discovery, offering a versatile platform for chemical modification and the introduction of unique structural motifs into peptide chains.

Core Chemical and Physical Properties

This compound is an amino acid derivative where the side-chain (gamma) amino group is protected by a tert-butyloxycarbonyl (Boc) group, while the alpha-amino group remains free. This orthogonal protection scheme is crucial for its application in standard peptide synthesis protocols.

| Property | Value | Source(s) |

| Chemical Name | N-γ-Boc-L-2,4-diaminobutyric acid | |

| Synonyms | H-L-Dab(Boc)-OH | |

| CAS Number | 10270-94-7 | [1] |

| Molecular Formula | C₉H₁₈N₂O₄ | |

| Molecular Weight | 218.25 g/mol | |

| Appearance | White to off-white powder | |

| Storage Temperature | Room temperature in continental US; may vary elsewhere.[1] | [1] |

| Long-term Storage | Recommended at -20°C for long-term stability.[2][3] | |

| Solubility | Soluble in DMSO; not soluble in water. |

Note: Properties such as melting point and specific optical rotation are not consistently reported for this compound itself in the provided search results, but are available for its Fmoc-protected counterparts like Fmoc-Dab(Boc)-OH.

Experimental Protocols and Applications

The primary application of this compound is in solid-phase peptide synthesis (SPPS), where it serves as a versatile building block. The free α-amino group allows for its coupling to a growing peptide chain, while the Boc-protected γ-amino group can be deprotected under acidic conditions for subsequent modifications, such as branching or conjugation.

General Protocol for Incorporation into a Peptide Chain via SPPS

The following is a generalized workflow for the incorporation of this compound into a peptide sequence using Fmoc-based solid-phase peptide synthesis.

-

Resin Preparation: Start with a suitable solid support (e.g., Wang resin, Rink amide resin) pre-loaded with the C-terminal amino acid of the target peptide.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using a 20% piperidine solution in dimethylformamide (DMF).

-

Washing: Thoroughly wash the resin with DMF to remove residual piperidine and by-products.

-

Coupling of this compound:

-

Activate the carboxylic acid of this compound using a suitable coupling reagent (e.g., HBTU, HATU, DIC) and a base (e.g., DIPEA) in DMF.

-

Add the activated this compound solution to the deprotected resin.

-

Allow the coupling reaction to proceed for a specified time (typically 1-2 hours) at room temperature.

-

-

Washing: Wash the resin with DMF to remove excess reagents.

-

Capping (Optional): To block any unreacted amino groups, a capping step with acetic anhydride can be performed.

-

Chain Elongation: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the desired sequence.

The workflow for this process can be visualized as follows:

Post-Synthesis Modification

Once the peptide synthesis is complete, the Boc group on the Dab side chain can be selectively removed using acidic conditions (e.g., trifluoroacetic acid, TFA), which typically also cleaves the peptide from the resin. This exposes the γ-amino group for further chemical modifications, enabling the synthesis of branched peptides, cyclic peptides, or peptide conjugates.

Biological Significance and Drug Development

While this compound is a synthetic building block, the core molecule, 2,4-diaminobutyric acid (DABA), possesses notable biological activity. DABA acts as an inhibitor of GABA transaminase, the enzyme responsible for the degradation of the inhibitory neurotransmitter GABA. It has also been shown to inhibit GABA reuptake. By preventing the breakdown and reuptake of GABA, DABA can effectively increase GABA levels in the brain.

This mechanism of action is of significant interest to drug development professionals. Elevated GABA levels are associated with anticonvulsant and anxiolytic effects. However, it is important to note that DABA itself can be neurotoxic and may cause liver damage.

The incorporation of Dab into peptide structures using this compound allows for the design of novel peptidomimetics and other drug candidates that can leverage the structural features of Dab for various therapeutic applications. For instance, this compound has been used in the synthesis of methotrexate analogs with antitumor and antifolate activities.

The relationship between DABA and the GABAergic system can be illustrated as follows:

References

An In-depth Technical Guide to H-Dab(boc)-OH: Structure, Properties, and Applications in Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of H-Dab(boc)-OH, a key building block in synthetic chemistry, particularly in the fields of peptide synthesis and the development of therapeutic analogs. This document outlines its chemical structure, physicochemical properties, and detailed protocols for its application in standard synthetic methodologies.

Core Structure and Chemical Formula

This compound is a non-proteinogenic amino acid, specifically a derivative of 2,4-diaminobutyric acid. The nomenclature specifies a free amine at the alpha (α) position (H- ), and a tert-butyloxycarbonyl (Boc ) protecting group on the side-chain (gamma, γ) amine. The "-OH" indicates a free carboxylic acid group. This strategic placement of the Boc group allows for the selective reaction of the α-amino group in peptide elongation while the side-chain amine remains protected.

The stereochemistry of this compound is a critical aspect of its application. It is available in both L- and D-enantiomeric forms:

-

H-L-Dab(boc)-OH ((S)-2-Amino-4-((tert-butoxycarbonyl)amino)butanoic acid)

-

H-D-Dab(boc)-OH ((R)-2-Amino-4-((tert-butoxycarbonyl)amino)butanoic acid)

The choice of stereoisomer is dictated by the desired three-dimensional structure and biological activity of the target molecule.

Chemical Structure of H-L-Dab(boc)-OH:

Physicochemical and Quantitative Data

The physical and chemical properties of this compound are essential for its handling, storage, and application in synthetic protocols. The following table summarizes the key quantitative data for this compound.

| Property | Value | CAS Number (L-isomer) | CAS Number (D-isomer) |

| Molecular Formula | C₉H₁₈N₂O₄[1][2] | 10270-94-7[3][4] | 114360-55-3[1] |

| Molecular Weight | 218.25 g/mol | ||

| Appearance | White to off-white solid/powder | ||

| Solubility | Soluble in polar organic solvents. | ||

| Storage | Room temperature. |

Experimental Protocols and Applications

This compound is a versatile building block primarily utilized in solid-phase peptide synthesis (SPPS) and solution-phase synthesis. Its application extends to the synthesis of complex peptides and peptidomimetics, including methotrexate analogs with potential antitumor activities.

Standard Peptide Coupling in Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized but detailed protocol for the coupling of this compound to a growing peptide chain on a solid support (e.g., Rink Amide resin). This protocol is based on standard carbodiimide chemistry.

Materials:

-

Resin-bound peptide with a deprotected N-terminal amine

-

H-L-Dab(boc)-OH (3 equivalents)

-

1-Hydroxybenzotriazole (HOBt) (3 equivalents)

-

N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Diisopropylethylamine (DIEA)

Protocol:

-

Resin Swelling: The resin-bound peptide is swelled in DMF for 30-60 minutes in a reaction vessel.

-

Pre-activation of this compound: In a separate vessel, dissolve H-L-Dab(boc)-OH (3 eq.) and HOBt (3 eq.) in DMF. Add DIC (3 eq.) to this solution and allow it to pre-activate for 10-15 minutes at room temperature.

-

Coupling Reaction: The DMF is drained from the swollen resin, and the pre-activated amino acid solution is added. If the N-terminal amine of the resin-bound peptide is in its salt form, DIEA (3 eq.) is added to neutralize it. The reaction vessel is then agitated for 2-4 hours at room temperature.

-

Monitoring the Coupling: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser (ninhydrin) test. A negative test (beads remain yellow) indicates that all primary amines have reacted.

-

Washing: Upon completion, the reaction solution is drained, and the resin is thoroughly washed with DMF (3 times), followed by DCM (3 times), and then DMF again (3 times) to remove any unreacted reagents and by-products.

The subsequent step would be the deprotection of the newly introduced α-amino group (if the synthesis is to be continued) or the final cleavage of the peptide from the resin.

Logical Workflow for a Single Coupling Cycle in SPPS

The following diagram illustrates the logical workflow for a single coupling cycle in solid-phase peptide synthesis, incorporating an amino acid like this compound.

Caption: Workflow for a single amino acid coupling cycle in SPPS.

Signaling Pathways and Broader Applications

While this compound is a synthetic building block and not directly involved in biological signaling pathways, its incorporation into peptides or peptidomimetics can significantly influence their interaction with biological targets. For instance, the diaminobutyric acid residue can introduce a positive charge at physiological pH, potentially enhancing binding to negatively charged pockets in proteins or nucleic acids.

The synthesis of methotrexate analogs is a notable application where this compound serves as a key intermediate. Methotrexate is an inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis. By modifying the glutamate side chain of methotrexate with Dab(boc), researchers can explore new interactions within the DHFR active site, potentially leading to drugs with improved efficacy, selectivity, or resistance profiles.

The logical relationship for the synthesis of a simplified methotrexate analog is depicted below.

Caption: Synthetic pathway for a methotrexate analog using this compound.

References

- 1. (S)-tert-Butyl 4-amino-2-((tert-butoxycarbonyl)amino)butanoate | C13H26N2O4 | CID 7010679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. (S)-2-((tert)-Butoxycarbonyl)amino)butanoic acid | C9H17NO4 | CID 2755934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Amino-4-((carboxycarbonyl)amino)butanoic acid, (2R)- | C6H10N2O5 | CID 14325471 - PubChem [pubchem.ncbi.nlm.nih.gov]

(2S)-2-amino-4-[(tert-butoxycarbonyl)amino]butanoic Acid: A Technical Guide to its Applications in Peptide Synthesis and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-2-amino-4-[(tert-butoxycarbonyl)amino]butanoic acid, commonly known as Nα-Boc-L-2,4-diaminobutyric acid (Boc-Dab-OH), is a pivotal building block in the field of peptide chemistry and pharmaceutical development. Its unique structural features, including the acid-labile tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group, make it a versatile tool for the synthesis of complex peptides and peptidomimetics. This technical guide provides an in-depth overview of the applications of Boc-Dab-OH, focusing on its role in solid-phase peptide synthesis (SPPS), its utility in the development of therapeutic peptides, and a comparison with the alternative Fmoc-based strategies.

Physicochemical Properties

A summary of the key physicochemical properties of (2S)-2-amino-4-[(tert-butoxycarbonyl)amino]butanoic acid is presented in the table below.

| Property | Value |

| CAS Number | 25691-37-6 |

| Molecular Formula | C₉H₁₈N₂O₄ |

| Molecular Weight | 218.25 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 192-194 °C[1] |

| Solubility | Sparingly soluble in methanol, slightly soluble in water[1] |

Core Applications in Peptide Synthesis

The primary application of Boc-Dab-OH lies in its use as a protected amino acid monomer in peptide synthesis, particularly within the framework of Boc-based solid-phase peptide synthesis (SPPS). The Boc protecting group is stable under neutral and basic conditions, allowing for the selective deprotection of other protecting groups on the peptide chain, while being readily removable with mild acids like trifluoroacetic acid (TFA).[2] This orthogonality is a cornerstone of Boc-SPPS.

Boc-SPPS Workflow

The general workflow for incorporating Boc-Dab-OH into a growing peptide chain via Boc-SPPS is a cyclical process involving deprotection, neutralization, and coupling steps.

References

An In-depth Technical Guide to the Synthesis of N-gamma-Boc-L-2,4-diaminobutyric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for N-gamma-Boc-L-2,4-diaminobutyric acid (Nγ-Boc-L-Dab), a valuable building block in peptide synthesis and drug development. The unique structure of this non-proteinogenic amino acid, featuring a Boc-protected gamma-amino group, allows for its selective incorporation into peptide chains and the synthesis of complex molecular architectures. This document details established experimental protocols, presents quantitative data in a clear, tabular format, and includes graphical representations of the synthetic pathways to facilitate understanding and replication.

Introduction to N-gamma-Boc-L-2,4-diaminobutyric Acid

N-gamma-Boc-L-2,4-diaminobutyric acid is a derivative of L-2,4-diaminobutyric acid where the side-chain (gamma) amino group is protected by a tert-butyloxycarbonyl (Boc) group. This orthogonal protection strategy is crucial in peptide synthesis, as it allows for the selective deprotection of the alpha-amino group for peptide bond formation while the gamma-amino group remains shielded. This enables the synthesis of peptides with modified side chains, branched peptides, and various peptidomimetics. The resulting compounds often exhibit enhanced biological activity, stability, and bioavailability, making them attractive candidates for drug discovery and development.

This guide explores three principal synthetic strategies for obtaining N-gamma-Boc-L-2,4-diaminobutyric acid:

-

Hofmann Rearrangement of Nα-protected L-Glutamine: A high-yielding method that converts the amide side chain of glutamine into a primary amine.

-

Synthesis from L-2,4-Diaminobutyric Acid via Selective Protection: A direct approach that relies on the regioselective protection of the gamma-amino group.

-

Two-Step Synthesis from Fmoc-L-Glutamine: An alternative route involving a Hofmann rearrangement followed by Boc protection.

Each of these methods is detailed below with experimental protocols, quantitative data, and workflow diagrams.

Synthetic Route 1: Hofmann Rearrangement of Nα-Boc-L-Glutamine

The Hofmann rearrangement of Nα-Boc-L-glutamine is an efficient method for the synthesis of Nα-Boc-L-2,4-diaminobutyric acid. The use of a polymer-supported hypervalent iodine reagent, such as poly[(4-diacetoxyiodo)styrene] (PSDIB), offers advantages in terms of simplified purification and high yields. The reaction proceeds by converting the primary amide of the glutamine side chain into an isocyanate intermediate, which is then hydrolyzed to the corresponding amine.

Caption: Hofmann Rearrangement of Nα-Boc-L-Glutamine.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | Nα-Boc-L-Glutamine | [1] |

| Reagent | Poly[(4-diacetoxyiodo)styrene] (PSDIB) | [1] |

| Solvent | Water | [1] |

| Reaction Time | Not specified in abstract | [1] |

| Temperature | Not specified in abstract | [1] |

| Yield | 87% | |

| Purification Method | Filtration to remove polymer, followed by standard workup |

Experimental Protocol

The following protocol is based on the procedure described by O. Sugimoto et al. and may require the full text of the cited reference for complete experimental details.

-

Reaction Setup: Suspend Nα-Boc-L-glutamine in water.

-

Reagent Addition: Add poly[(4-diacetoxyiodo)styrene] (PSDIB) to the suspension.

-

Reaction: Stir the mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Workup: Upon completion of the reaction, filter the mixture to remove the polymer-supported reagent.

-

Purification: The aqueous filtrate containing the product is then subjected to a standard workup procedure, which may include acidification and extraction with an organic solvent, followed by drying and evaporation to yield Nα-Boc-L-2,4-diaminobutyric acid. The final product can be further purified by recrystallization or chromatography if necessary.

Synthetic Route 2: Selective Nγ-Boc Protection of L-2,4-Diaminobutyric Acid

This approach involves the direct protection of the gamma-amino group of L-2,4-diaminobutyric acid. The key challenge in this synthesis is to achieve regioselectivity, as the α-amino group is generally more nucleophilic than the γ-amino group. One effective strategy to overcome this is the use of a copper(II) complex to temporarily protect the α-amino and carboxyl groups, leaving the γ-amino group available for reaction with di-tert-butyl dicarbonate (Boc)₂O.

Caption: Selective Nγ-Boc Protection via Copper Chelation.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | L-2,4-Diaminobutyric acid dihydrochloride | General Method |

| Reagents | Copper(II) sulfate pentahydrate, (Boc)₂O, EDTA or H₂S | General Method |

| Solvents | Water, Dioxane | General Method |

| Reaction Time | Variable (typically several hours) | General Method |

| Temperature | Room temperature | General Method |

| Yield | Moderate to good | General Method |

| Purification Method | Ion-exchange chromatography or recrystallization | General Method |

Experimental Protocol

This is a general protocol for the selective protection of amino acids and may require optimization for L-2,4-diaminobutyric acid.

-

Copper Complex Formation: Dissolve L-2,4-diaminobutyric acid dihydrochloride in water and adjust the pH to approximately 9 with a suitable base (e.g., NaOH). Add an aqueous solution of copper(II) sulfate pentahydrate. A deep blue solution of the copper chelate should form.

-

Boc Protection: To the solution of the copper complex, add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in a water-miscible solvent such as dioxane. Maintain the pH of the reaction mixture at around 9 by the dropwise addition of NaOH solution. Stir the reaction at room temperature until the consumption of the starting material is observed by TLC.

-

Demetalation: Once the reaction is complete, remove the copper(II) ions. This can be achieved by acidifying the solution and treating it with a chelating agent like ethylenediaminetetraacetic acid (EDTA) or by bubbling hydrogen sulfide (H₂S) gas through the solution to precipitate copper sulfide.

-

Purification: After removal of the copper, the product can be purified from the aqueous solution. This may involve adjusting the pH to the isoelectric point of the product to induce precipitation, followed by filtration. Alternatively, ion-exchange chromatography can be used for purification.

Synthetic Route 3: Two-Step Synthesis from Fmoc-L-Glutamine

This route provides an alternative to the direct use of Nα-Boc-L-glutamine. It begins with the Hofmann rearrangement of Fmoc-L-glutamine to produce Fmoc-L-2,4-diaminobutyric acid (Fmoc-Dab-OH). The resulting intermediate is then selectively protected at the gamma-amino group with a Boc group. This method is particularly useful when Fmoc-protected amino acids are preferred in subsequent peptide synthesis steps.

Caption: Two-Step Synthesis from Fmoc-L-Glutamine.

Quantitative Data

| Parameter | Step 1: Hofmann Rearrangement | Step 2: Boc Protection | Reference |

| Starting Material | Fmoc-L-Glutamine | Fmoc-L-2,4-diaminobutyric acid | |

| Reagents | Iodobenzene diacetate (DiPa) | Di-tert-butyl dicarbonate ((Boc)₂O) | |

| Solvents | Acetonitrile, Ethyl acetate, Water | Acetone, Water | |

| Reaction Time | Not specified | Not specified | |

| Temperature | Not specified | Not specified | |

| pH | Not specified | 7.5 - 8.0 | |

| Yield | Not specified | Not specified | |

| Purification Method | Treatment | Treatment |

Experimental Protocol

This protocol is based on the information provided in patent CN105348147A and may require further details from the full patent document for precise execution.

Step 1: Synthesis of Fmoc-L-2,4-diaminobutyric acid (Fmoc-Dab-OH)

-

Reaction Setup: Prepare a suspension of Fmoc-L-glutamine in a mixed solvent system of acetonitrile, ethyl acetate, and water.

-

Reagent Addition: Add iodobenzene diacetate (DiPa) to the suspension.

-

Reaction: Allow the reaction to proceed until the starting material is consumed.

-

Workup and Purification: After the reaction is complete, perform a "treatment" step as described in the patent, which likely involves quenching the reaction, extraction, and purification to isolate Fmoc-Dab-OH.

Step 2: Synthesis of Fmoc-Dab(Boc)-OH

-

Reaction Setup: Dissolve the Fmoc-Dab-OH obtained in the previous step in a mixture of acetone and water.

-

Reagent Addition and pH Adjustment: Add di-tert-butyl dicarbonate ((Boc)₂O) to the solution. Adjust and maintain the pH of the reaction mixture between 7.5 and 8.0 using a base such as sodium hydroxide.

-

Reaction: Stir the mixture at room temperature until the reaction is complete.

-

Workup and Purification: Perform a "treatment" step to isolate the final product, Fmoc-Dab(Boc)-OH. This may involve acidification, extraction, and purification by crystallization or chromatography.

Conclusion

The synthesis of N-gamma-Boc-L-2,4-diaminobutyric acid can be achieved through several viable routes, each with its own advantages. The Hofmann rearrangement of Nα-Boc-L-glutamine using a polymer-supported reagent offers a clean and high-yielding one-step process. The selective protection of L-2,4-diaminobutyric acid using a copper chelation strategy provides a direct method, although it may require careful optimization to ensure regioselectivity. The two-step synthesis from Fmoc-L-glutamine is a practical alternative, particularly when an Fmoc-protected alpha-amino group is desired for subsequent synthetic steps. The choice of the most suitable method will depend on the availability of starting materials, the desired scale of the synthesis, and the specific requirements of the downstream applications. This guide provides the foundational knowledge and experimental frameworks for researchers to successfully synthesize this important building block for advanced peptide and medicinal chemistry.

References

A Comprehensive Technical Guide to the Solubility of H-Dab(boc)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of N-γ-(tert-butoxycarbonyl)-L-2,4-diaminobutyric acid, commonly referred to as H-Dab(boc)-OH. This compound is a crucial building block in peptide synthesis and drug discovery, making a thorough understanding of its solubility characteristics essential for its effective use in various research and development applications.

Core Chemical Properties

This compound is a derivative of L-2,4-diaminobutyric acid where the side-chain amine is protected by a tert-butoxycarbonyl (Boc) group. This protection strategy is fundamental in peptide chemistry to prevent unwanted side reactions during peptide synthesis. The presence of a free α-amino group and a carboxylic acid group, along with the Boc-protected side chain, dictates its solubility profile.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, detailed information regarding its solubility in water is available and is presented below.

Table 1: Solubility of this compound in Water

| Concentration (mM) | Mass of this compound (mg) per 1 mL H₂O |

| 1 | 0.218 |

| 5 | 1.09 |

| 10 | 2.18 |

| 15 | 3.27 |

| 20 | 4.36 |

| 25 | 5.45 |

| 30 | 6.54 |

| 40 | 8.72 |

| 50 | 10.9 |

| 60 | 13.08 |

| 80 | 17.44 |

| 100 | 21.8 |

Note: To prepare these solutions, it is recommended to start with the specified mass of this compound and add water to the final volume. Gentle heating and vortexing can aid in dissolution.

Qualitative Solubility in Organic Solvents

While exact quantitative data is limited, the qualitative solubility of this compound in common laboratory solvents has been reported.

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | Soluble[1] |

| Methanol (MeOH) | Sparingly Soluble[2] |

| Water | Slightly Soluble[2] |

Based on the structure of this compound and the general solubility characteristics of Boc-protected amino acids, the following trends can be expected:

-

Polar Aprotic Solvents (e.g., DMF, DMAc): Expected to be soluble, similar to DMSO. These solvents are effective at solvating the polar functional groups of the molecule.

-

Other Alcohols (e.g., Ethanol, Isopropanol): Likely to show sparingly to slight solubility, similar to methanol.

-

Non-polar Solvents (e.g., Hexane, Toluene): Expected to be insoluble due to the polar nature of the amino acid backbone.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Expected to have very low solubility.

Experimental Protocol: Determination of Solubility

For researchers requiring precise solubility data in a specific solvent system, the following gravimetric method is a reliable approach.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound

-

Solvent of interest

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (0.22 µm)

-

Pre-weighed evaporation vials

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a vial. The presence of undissolved solid after equilibration is crucial.

-

Solvent Addition: Add a known volume of the solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a constant temperature shaker. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.

-

Filtration: After equilibration, allow the undissolved solid to settle. Carefully draw a sample of the supernatant using a syringe and attach a 0.22 µm syringe filter.

-

Sample Collection: Dispense the filtered, saturated solution into a pre-weighed evaporation vial. Record the exact volume of the solution transferred.

-

Solvent Evaporation: Remove the solvent from the vial using a gentle stream of nitrogen, a rotary evaporator, or a vacuum centrifuge.

-

Mass Determination: Once the solvent is completely removed, re-weigh the vial containing the dried this compound.

-

Calculation: The solubility can be calculated using the following formula:

Solubility (g/L) = (Mass of dried this compound (g)) / (Volume of solution collected (L))

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable building block in SPPS for the introduction of a diaminobutyric acid residue into a peptide sequence. The Boc-protected side chain allows for orthogonal protection strategies, enabling selective deprotection and modification of the side-chain amine.

Caption: Workflow for incorporating this compound in Solid-Phase Peptide Synthesis.

Conclusion

This technical guide consolidates the available solubility data for this compound, providing both quantitative information for aqueous solutions and qualitative insights for common organic solvents. The provided experimental protocol offers a reliable method for determining precise solubility values in specific solvent systems, empowering researchers to optimize their experimental conditions. The inclusion of this compound in synthetic workflows, such as SPPS, is critical for the development of novel peptides and therapeutics.

References

Navigating the Stability of H-Dab(Boc)-OH: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for N-γ-tert-butyloxycarbonyl-L-2,4-diaminobutyric acid, commonly referred to as H-Dab(Boc)-OH. Understanding the chemical stability of this critical building block is paramount for its effective use in peptide synthesis and other applications in drug discovery and development. This document outlines the factors influencing its stability, potential degradation pathways, and recommended analytical methods for purity assessment.

Core Concepts: Chemical Stability and Storage

This compound, like other Boc-protected amino acids, exhibits a specific stability profile primarily dictated by the acid-labile nature of the tert-butyloxycarbonyl (Boc) protecting group. The Boc group is generally stable under neutral and basic conditions, making it a versatile tool in multi-step organic synthesis.[][2] However, its susceptibility to acid-catalyzed cleavage is a critical consideration for handling and storage.

Recommended Storage Conditions

To ensure the integrity and purity of this compound, proper storage is essential. The following conditions are recommended based on supplier information and the general stability of Boc-protected amino acids:

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (short-term) or -20°C (long-term) | Minimizes thermal degradation and potential side reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | Protects against atmospheric moisture and oxidative degradation. |

| Light | Protect from light | Although not highly photosensitive, protection from light is a general good practice for complex organic molecules. |

| Moisture | Store in a dry environment | Moisture can contribute to hydrolysis, especially in the presence of acidic or basic impurities. |

Factors Influencing Stability

Several environmental factors can impact the stability of this compound, leading to its degradation and the formation of impurities.

pH

The pH of the environment is the most critical factor affecting the stability of the Boc protecting group.

-

Acidic Conditions (pH < 5): The Boc group is readily cleaved under acidic conditions, leading to the formation of the unprotected diaminobutyric acid, isobutylene, and carbon dioxide.[][3] This degradation is often intentional in synthetic procedures (deprotection) but must be avoided during storage.

-

Neutral Conditions (pH 6-8): this compound is relatively stable at neutral pH.

-

Basic Conditions (pH > 8): The Boc group is generally stable to basic conditions and nucleophiles, which is a key advantage of this protecting group.[2]

Temperature

Elevated temperatures can promote the degradation of this compound.

-

Thermal Decomposition: At high temperatures, thermal cleavage of the Boc group can occur, leading to the same degradation products as acid-catalyzed hydrolysis. This process is generally slower than acid-induced deprotection but can be significant over extended periods of heat exposure.

Solvents

The choice of solvent for storage or in-process handling can influence stability. Protic solvents, in combination with trace acidic or basic impurities, can facilitate degradation. For long-term storage, the compound should be kept as a dry solid. If a solution is necessary, aprotic, anhydrous solvents are preferred.

Potential Degradation Pathways

The primary degradation pathway for this compound involves the cleavage of the Boc protecting group.

Caption: Primary degradation pathway of this compound.

Experimental Protocols for Stability Assessment

To evaluate the stability of this compound and identify potential degradation products, forced degradation studies are recommended. These studies involve subjecting the compound to a range of stress conditions that are more severe than accelerated stability testing conditions.

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

Caption: Workflow for a forced degradation study.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.

-

Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

-

Thermal Degradation:

-

Solution: Place a sealed vial of the stock solution in an oven at 60°C for 48 hours.

-

Solid: Place a sample of solid this compound in an oven at 60°C for 48 hours.

-

-

Photolytic Degradation: Expose the solid compound and the stock solution to light according to ICH Q1B guidelines.

-

-

Sample Analysis:

-

Prior to analysis, neutralize the acid and base-stressed samples.

-

Dilute all samples to an appropriate concentration (e.g., 0.1 mg/mL) with the mobile phase.

-

Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.

-

Stability-Indicating HPLC Method

A validated High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying the purity of this compound and detecting any degradation products.

Table of HPLC Method Parameters:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The use of a mass spectrometer (LC-MS) in conjunction with UV detection can aid in the identification of unknown degradation products.

Summary and Best Practices

The stability of this compound is intrinsically linked to the integrity of the Boc protecting group. By adhering to recommended storage conditions and understanding the factors that can lead to degradation, researchers can ensure the quality and reliability of this important synthetic building block.

-

Store this compound in a cool, dry, and dark place under an inert atmosphere.

-

Avoid exposure to acidic conditions, high temperatures, and moisture.

-

Utilize a validated stability-indicating HPLC method to assess purity and monitor for degradation products, especially for long-term storage or after exposure to potentially destabilizing conditions.

-

Conduct forced degradation studies to understand potential degradation pathways and develop robust analytical methods.

By implementing these best practices, researchers and drug development professionals can confidently utilize this compound in their synthetic endeavors, contributing to the successful development of novel therapeutics.

References

The Sentinel of Synthesis: An In-depth Technical Guide to Boc Protection in Amino Acids

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis and the broader landscape of organic chemistry, the strategic protection and deprotection of functional groups are paramount. Among the arsenal of protective groups available to the modern chemist, the tert-butyloxycarbonyl (Boc) group stands as a cornerstone for amine protection, particularly in the context of amino acids. Its widespread adoption is a testament to its reliability, ease of introduction, and, most critically, its selective removal under acidic conditions. This technical guide provides a comprehensive overview of the Boc protection strategy, detailing its underlying chemical principles, experimental protocols, and critical applications in research and drug development.

The Core Principle: Mechanism of Boc Protection and Deprotection

The utility of the Boc group lies in its ability to temporarily render the highly nucleophilic and basic amino group of an amino acid inert to a wide range of reaction conditions. This allows for selective modifications at other sites of the molecule.

The Act of Shielding: The Boc Protection Mechanism

The introduction of the Boc group is most commonly achieved through the reaction of an amino acid with di-tert-butyl dicarbonate (Boc)₂O. The reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride.[1] This is often facilitated by a base, such as sodium hydroxide or triethylamine, which deprotonates the amino group, enhancing its nucleophilicity.[2] The resulting tetrahedral intermediate then collapses, eliminating a tert-butyl carbonate moiety, which subsequently decomposes into the innocuous byproducts carbon dioxide and tert-butanol.[1] This decomposition provides a strong thermodynamic driving force for the reaction.[3]

Caption: General mechanism of amine protection using Boc anhydride.

The Unveiling: The Boc Deprotection Mechanism

A defining feature of the Boc group is its lability under acidic conditions.[4] Strong acids, most commonly trifluoroacetic acid (TFA) or hydrochloric acid (HCl), are employed to cleave the carbamate bond. The deprotection is initiated by the protonation of the carbonyl oxygen of the Boc group. This is followed by the departure of the stable tert-butyl cation, forming an unstable carbamic acid intermediate. This intermediate readily undergoes decarboxylation to liberate the free amine and carbon dioxide. The formation of gaseous byproducts, isobutene (from the tert-butyl cation) and carbon dioxide, helps to drive the reaction to completion.

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

Experimental Protocols

The following sections provide detailed methodologies for the protection and deprotection of amino acids using the Boc group.

N-Boc Protection of an Amino Acid

This protocol describes a general procedure for the N-protection of an amino acid using di-tert-butyl dicarbonate.

Materials:

-

Amino Acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH) or Triethylamine (Et₃N)

-

Dioxane and Water (or another suitable solvent system)

-

Ethyl acetate (EtOAc)

-

5% aqueous citric acid solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

The amino acid (1 equivalent) is dissolved in a 1:1 mixture of dioxane and water containing sodium hydroxide (2 equivalents) or triethylamine (1.5 equivalents).

-

The solution is cooled in an ice bath, and di-tert-butyl dicarbonate (1.1 equivalents) is added portion-wise with vigorous stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

The reaction mixture is concentrated under reduced pressure to remove the organic solvent.

-

The aqueous residue is diluted with water and washed with ethyl acetate to remove any unreacted (Boc)₂O and byproducts.

-

The aqueous layer is then acidified to a pH of 2-3 with a 5% citric acid solution while being cooled in an ice bath.

-

The acidified aqueous layer is extracted three times with ethyl acetate.

-

The combined organic extracts are washed with water and brine, then dried over anhydrous magnesium sulfate or sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude N-Boc protected amino acid, which can be further purified by recrystallization or column chromatography if necessary.

N-Boc Deprotection of an Amino Acid

This protocol outlines a standard procedure for the removal of the N-Boc protecting group using trifluoroacetic acid.

Materials:

-

N-Boc protected amino acid

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Scavengers (e.g., anisole, thioanisole, or triisopropylsilane - TIS) (optional)

-

Diethyl ether (cold)

Procedure:

-

The N-Boc protected amino acid is dissolved in dichloromethane.

-

An equal volume of trifluoroacetic acid is added to the solution, typically resulting in a 25-50% TFA/DCM mixture. If the substrate contains sensitive functional groups prone to alkylation by the tert-butyl cation, scavengers should be added to the reaction mixture.

-

The reaction is stirred at room temperature for 30 minutes to 2 hours. The progress of the reaction is monitored by TLC or LC-MS.

-

Upon completion, the solvent and excess TFA are removed under reduced pressure. Co-evaporation with a solvent like toluene can aid in the removal of residual TFA.

-

The resulting residue is triturated with cold diethyl ether to precipitate the deprotected amino acid as its TFA salt.

-

The solid product is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Caption: A typical experimental workflow for Boc protection and deprotection.

Quantitative Data Summary

The efficiency of Boc protection and deprotection reactions can be influenced by the specific amino acid, solvent, base, and acid used. The following tables summarize representative quantitative data.

Table 1: Representative Yields for N-Boc Protection of Various Amino Acids

| Amino Acid | Reagent | Base | Solvent | Time (h) | Yield (%) | Reference |

| Alanine | (Boc)₂O | NaOH | Dioxane/H₂O | 2 | >95 | |

| Phenylalanine | (Boc)₂O | Et₃N | Dioxane/H₂O | 3 | 92 | |

| Glycine | (Boc)₂O | NaOH | THF/H₂O | 4 | 98 | |

| Proline | (Boc)₂O | NaHCO₃ | Acetone/H₂O | 2.5 | 94 | |

| Serine | BOC-ON | Et₃N | Dioxane/H₂O | 2 | Excellent |

Table 2: Conditions for N-Boc Deprotection and Reaction Times

| Reagent | Solvent | Temperature | Typical Time | Notes | Reference |

| 50% TFA | Dichloromethane | Room Temp. | 30 min - 1 h | Standard condition, may require scavengers. | |

| 4M HCl | Dioxane | Room Temp. | 30 min - 2 h | Potent reagent, useful for hindered amino acids. | |

| 4M HCl | Methanol | Room Temp. | < 3 h | Effective alternative to TFA. | |

| Oxalyl Chloride | Methanol | Room Temp. | 1 - 4 h | Mild conditions, tolerates acid-sensitive groups. | |

| Thermal | TFE or MeOH | 150-240 °C | 30 - 60 min | Continuous flow, avoids strong acids. |

Applications in Research and Drug Development

The Boc protecting group is indispensable in the field of peptide chemistry and the synthesis of complex organic molecules.

-

Solid-Phase Peptide Synthesis (SPPS): Boc-protected amino acids are fundamental building blocks in SPPS, a technique that has revolutionized the synthesis of peptides. In Boc-based SPPS, the N-terminus of the growing peptide chain is temporarily protected with a Boc group, which is cleaved with an acid like TFA before the coupling of the next Boc-amino acid. This strategy is particularly advantageous for the synthesis of hydrophobic peptides.

-

Drug Development: In the pharmaceutical industry, Boc-protected intermediates are crucial in the synthesis of active pharmaceutical ingredients (APIs). The ability to selectively protect and deprotect amino groups allows for the controlled construction of complex drug molecules, including antibiotics, antivirals, and anticancer agents.

-

Organic Synthesis: Beyond peptide chemistry, the Boc group is widely used to protect amines during the synthesis of a vast array of complex organic molecules and natural products. Its stability to basic and nucleophilic conditions makes it orthogonal to many other protecting groups, enabling intricate synthetic strategies.

References

The Strategic Incorporation of H-Dab(Boc)-OH in Unnatural Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The deliberate inclusion of unnatural amino acids into peptide scaffolds represents a cornerstone of modern drug discovery and development. Among these, H-Dab(Boc)-OH, a derivative of 2,4-diaminobutyric acid, offers a unique side chain functionality that can significantly modulate the physicochemical and biological properties of peptides. This technical guide provides a comprehensive overview of the role of this compound in unnatural peptide synthesis, detailing its applications, synthetic protocols, and the impact of its incorporation on peptide structure and function.

Core Concepts: The Utility of this compound

This compound serves as a versatile building block in solid-phase peptide synthesis (SPPS) for introducing a primary amine on a short aliphatic side chain. The Boc (tert-butyloxycarbonyl) protecting group on the γ-amino group ensures selective reaction at the α-amino group during peptide chain elongation. The strategic placement of Dab residues can lead to:

-

Enhanced Biological Activity: The additional primary amine can serve as a key interaction point with biological targets, potentially increasing binding affinity and specificity.

-

Improved Pharmacokinetic Properties: The modification can influence solubility, stability against enzymatic degradation, and overall bioavailability.

-

Scaffolding for Further Modification: The free γ-amino group, after deprotection, provides a handle for conjugation of other molecules, such as polyethylene glycol (PEG), imaging agents, or cytotoxic drugs.

-

Induction of Secondary Structures: The presence of this non-canonical residue can influence the conformational preferences of the peptide backbone.

A notable application of this compound is in the synthesis of analogs of methotrexate (MTX), a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for cell proliferation. The incorporation of Dab in place of glutamate in MTX analogs has been explored to modulate their antifolate and antitumor activities.[1]

Data Presentation: Synthesis and Biophysical Properties

The successful incorporation of this compound and its impact on peptide properties are critical considerations. The following tables summarize key quantitative data, providing a comparative perspective.

| Parameter | Value | Purity | Reference |

| Yield | 82.2% | 99.6% | --INVALID-LINK-- |

| Yield | 85.07% | 99.3% | --INVALID-LINK-- |

| Coupling Reagent | Coupling Time | Coupling Efficiency | Notes |

| HBTU/DIPEA | 5-10 min | >99% (General) | In situ neutralization can expedite the process. |

| DIC/HOBt | 1-4 hours | >99% (General) | A standard and cost-effective coupling cocktail. |

| DEPBT | 1-2 hours | Variable | Can be effective for hindered couplings and may mitigate side reactions. |

| Peptide Modification | Property Investigated | Observation | Reference |

| Substitution with D-amino acids | Proteolytic Stability | Enhanced resistance to degradation by proteases. | --INVALID-LINK-- |

| Incorporation of α-aminoisobutyric acid (Aib) | Helicity | Promoted α-helix conformation. | --INVALID-LINK-- |

| N-terminal acetylation | Stability | Improved stability against pH changes, plasma degradation, and trypsin. | --INVALID-LINK-- |

| Substitution of L-amino acids with unnatural variants | Plasma Stability | Incorporation of a single Aib residue at the N-terminus afforded remarkably enhanced plasma stability. | --INVALID-LINK-- |

Experimental Protocols

The following protocols provide detailed methodologies for the incorporation of this compound into a peptide sequence via manual Boc-based solid-phase peptide synthesis (SPPS).

Protocol 1: General Boc-SPPS Cycle for this compound Incorporation

This protocol outlines a standard cycle for adding a Boc-protected amino acid, which can be adapted for this compound.

1. Resin Preparation:

- Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30 minutes.

- Wash the resin with DCM (3x) and then with dimethylformamide (DMF) (3x).

2. Boc Deprotection:

- Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.

- Drain the solution and treat again with 50% TFA in DCM for 20-30 minutes to ensure complete removal of the Boc group.

- Wash the resin with DCM (5x) to remove residual TFA.

3. Neutralization:

- Neutralize the resin by washing with a 10% solution of N,N-diisopropylethylamine (DIEA) in DCM (2 x 2 minutes).

- Wash the resin with DCM (3x) to remove excess base.

- Confirm the presence of free amines using a qualitative test such as the Kaiser test (a positive result is indicated by a blue color).

4. Amino Acid Coupling:

- In a separate vessel, dissolve this compound (3-4 equivalents relative to the resin loading capacity) and a coupling agent such as HBTU (3-4 equivalents) in DMF.

- Add DIEA (6-8 equivalents) to the amino acid solution to activate it.

- Add the activated amino acid solution to the resin.

- Agitate the reaction mixture for 1-2 hours at room temperature.

- Monitor the completion of the coupling reaction using the Kaiser test (a negative result is indicated by a yellow or colorless appearance). If the coupling is incomplete, the reaction time can be extended, or a second coupling can be performed.

5. Washing:

- After complete coupling, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove unreacted reagents and byproducts.

6. Repeat Cycle:

- Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

7. Final Cleavage and Deprotection:

- Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. This is typically achieved by treatment with a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). Scavengers (e.g., anisole, thioanisole) should be added to prevent side reactions.

Protocol 2: Monitoring Coupling Efficiency

The efficiency of each coupling step is crucial for the overall success of the synthesis. The ninhydrin (Kaiser) test is a common qualitative method.

Reagents:

-

Solution A: 5 g ninhydrin in 100 mL ethanol.

-

Solution B: 80 g phenol in 20 mL ethanol.

-

Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.

Procedure:

-

Take a small sample of the resin beads (1-2 mg) after the coupling step and wash them with ethanol.

-

Add 2-3 drops of each of solutions A, B, and C to the beads.

-

Heat the sample at 100°C for 5 minutes.

-

Observe the color:

-

Blue beads: Incomplete coupling (free primary amines are present).

-

Yellow/Colorless beads: Complete coupling.

-

Mandatory Visualizations

Experimental Workflow for Boc-SPPS

Signaling Pathway: DHFR Inhibition by a Dab-Containing Methotrexate Analog

Challenges and Considerations

While the incorporation of this compound is generally straightforward using standard Boc-SPPS protocols, researchers should be aware of potential challenges. A related derivative, Fmoc-Dab(Mtt)-OH, has been reported to undergo rapid lactamization under various coupling conditions, leading to poor coupling efficiency.[2] Although this specific issue is more pronounced with the Fmoc/Mtt protecting group strategy, the potential for intramolecular cyclization should be considered, and coupling conditions may need to be optimized. The use of highly efficient coupling reagents and careful monitoring of the reaction progress are recommended.

Conclusion

This compound is a valuable tool in the arsenal of peptide chemists for the synthesis of unnatural peptides with tailored properties. Its ability to introduce a primary amine on a flexible side chain opens up a wide range of possibilities for enhancing biological activity, improving pharmacokinetic profiles, and creating novel peptide conjugates. By understanding the fundamental principles of its incorporation and being mindful of potential synthetic challenges, researchers can effectively leverage this compound to advance the frontiers of peptide-based drug discovery and materials science.

References

Technical Guide: Leveraging H-Dab(Boc)-OH for the Synthesis of Novel Methotrexate Analogs

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methotrexate (MTX) is a cornerstone of chemotherapy and autoimmune disease treatment, primarily functioning by inhibiting dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis.[1] However, its therapeutic efficacy is often limited by issues of drug resistance and cellular toxicity. A prominent strategy to overcome these limitations involves the chemical modification of the MTX molecule. Replacing the terminal L-glutamate moiety offers a fertile ground for developing analogs with improved pharmacological profiles. This guide focuses on the use of Nγ-Boc-protected L-2,4-diaminobutyric acid (H-Dab(Boc)-OH) as a key building block for synthesizing novel methotrexate analogs, detailing the synthesis protocol, biological activity, and the underlying biochemical pathways.

Rationale for Glutamate Moiety Modification

The glutamate side chain of methotrexate is pivotal for its mechanism of action. Intracellularly, it is polyglutamylated by the enzyme folylpolyglutamate synthetase (FPGS), which leads to enhanced cellular retention and increased inhibitory activity against DHFR.[2][3] However, resistance to MTX can arise from impaired polyglutamylation.[2] Synthesizing analogs with replacements for the glutamate residue can lead to compounds that:

-

Are not dependent on FPGS for activity, potentially overcoming this resistance mechanism.[2]

-

Exhibit altered cell transport characteristics.

-

Possess different binding affinities for DHFR.

The use of a basic amino acid like 2,4-diaminobutyric acid (Dab) introduces a positive charge at the terminus of the side chain, significantly altering its physicochemical properties compared to the negatively charged glutamate.

This compound as a Synthetic Precursor

This compound is an ideal starting material for incorporating the Dab side chain. The tert-butyloxycarbonyl (Boc) protecting group on the side-chain (γ) amino group prevents its participation in the amide bond formation, ensuring that the coupling reaction occurs specifically at the α-amino group. This Boc group can be removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), without compromising the integrity of the final molecule.

Experimental Protocols

The following protocols are based on methodologies reported for the synthesis of methotrexate analogs containing a basic amino acid side chain.

General Synthesis of mAPA-Dab (Methotrexate Analog)

The synthesis involves a two-step process: coupling the pteroic acid moiety with the protected amino acid, followed by deprotection.

Step 1: Coupling of 4-Amino-4-deoxy-N¹⁰-methylpteroic acid (mAPA) with this compound

-

Materials: 4-Amino-4-deoxy-N¹⁰-methylpteroic acid (mAPA), this compound, Diethyl phosphorocyanidate (DEPC), Triethylamine (TEA), Dimethylformamide (DMF).

-

Procedure:

-

Suspend mAPA in dry DMF.

-

Add triethylamine (TEA) to the suspension and stir until the mAPA dissolves.

-

In a separate flask, dissolve this compound in dry DMF.

-

Add the this compound solution to the mAPA solution.

-

Add diethyl phosphorocyanidate (DEPC) to the reaction mixture.

-

Stir the mixture at room temperature under a nitrogen atmosphere for 24-48 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, evaporate the solvent under reduced pressure.

-

Purify the resulting crude product, N-(4-amino-4-deoxy-N¹⁰-methylpteroyl)-Nγ-Boc-L-2,4-diaminobutyric acid, using column chromatography.

-

Step 2: Deprotection of the Boc Group

-

Materials: Boc-protected intermediate from Step 1, Trifluoroacetic acid (TFA), Diethyl ether.

-

Procedure:

-

Dissolve the purified Boc-protected intermediate in trifluoroacetic acid (TFA).

-

Stir the solution at room temperature for 1-2 hours.

-

Monitor the deprotection via TLC.

-

Precipitate the final product by adding the reaction mixture to cold diethyl ether.

-

Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.

-

The final product is N-(4-amino-4-deoxy-N¹⁰-methylpteroyl)-L-2,4-diaminobutyric acid (referred to as mAPA-Dab).

-

Dihydrofolate Reductase (DHFR) Inhibition Assay

-

Enzyme Source: L1210 mouse leukemia cells.

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, NADPH, DHFR enzyme, and the inhibitor (mAPA-Dab or MTX) at various concentrations.

-

Initiate the reaction by adding the dihydrofolic acid substrate.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

-

Folylpolyglutamate Synthetase (FPGS) Inhibition Assay

-

Enzyme Source: Partially purified from mouse liver.

-

Procedure:

-

The assay measures the incorporation of [³H]glutamate into a folate substrate.

-

Set up a reaction mixture containing buffer, ATP, the folate substrate, [³H]glutamate, FPGS enzyme, and the inhibitor at various concentrations.

-

Incubate the mixture at 37°C.

-

Stop the reaction and separate the polyglutamylated products from unincorporated [³H]glutamate.

-

Quantify the radioactivity of the products using liquid scintillation counting.

-

Calculate the inhibition constant (Ki) from the reaction rates at different substrate and inhibitor concentrations.

-

Data Presentation: Biological Activity

The biological activities of the synthesized Dab-containing methotrexate analog (mAPA-Dab) are summarized below in comparison to the parent compound, methotrexate (MTX).

| Compound | DHFR Inhibition (IC₅₀, µM) | FPGS Inhibition (Ki, µM) |

| Methotrexate (MTX) | 0.012 | 17.6 |

| mAPA-Dab | 0.160 | >200 |

| Data sourced from Rosowsky et al., J. Med. Chem. 1986, 29, 5, 655-660. |

Interpretation: The replacement of glutamate with 2,4-diaminobutyric acid results in a compound that is a less potent inhibitor of both DHFR (by approximately 13-fold) and FPGS (by over 11-fold) compared to methotrexate. The lack of significant FPGS inhibition confirms that this analog is not a substrate for polyglutamylation. This characteristic could be advantageous in treating MTX-resistant tumors where resistance is linked to deficient polyglutamylation.

Visualizations: Pathways and Workflows

Mechanism of Action: Folate Pathway Inhibition

The primary mechanism of action for methotrexate and its analogs is the competitive inhibition of dihydrofolate reductase (DHFR). This enzyme is responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial one-carbon carrier required for the synthesis of purines and thymidylate, which are essential for DNA and RNA synthesis.

Experimental Workflow: Synthesis of mAPA-Dab

The chemical synthesis workflow illustrates the key steps, reagents, and transformations involved in converting the starting materials into the final methotrexate analog.

Conclusion

This compound serves as a valuable and versatile building block for the synthesis of methotrexate analogs with modified side chains. The replacement of glutamate with 2,4-diaminobutyric acid yields an analog with distinct biological properties, notably a significantly reduced affinity for FPGS, rendering it independent of polyglutamylation for cellular activity. While its direct inhibition of DHFR is lower than that of methotrexate, this class of analogs warrants further investigation, particularly in the context of MTX-resistant cancers. The protocols and data presented herein provide a solid foundation for researchers to explore this and other novel modifications to the classical antifolate structure.

References

- 1. In Silico Study Identified Methotrexate Analog as Potential Inhibitor of Drug Resistant Human Dihydrofolate Reductase for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methotrexate analogues. 20. Replacement of glutamate by longer-chain amino diacids: effects on dihydrofolate reductase inhibition, cytotoxicity, and in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note & Protocol: Solid-Phase Synthesis of Peptides Containing L-γ-tert-butyloxycarbonyl-α,γ-diaminobutyric acid (H-Dab(Boc)-OH)

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-α,γ-diaminobutyric acid (Dab) is a non-proteinogenic amino acid that serves as a versatile building block in peptide chemistry. Its shorter side chain compared to lysine allows for the creation of unique structural constraints, making it valuable in the design of peptide mimetics, stapled peptides, and peptide-drug conjugates. The γ-amino group provides a site for orthogonal functionalization or branching. In Solid-Phase Peptide Synthesis (SPPS), the side chain of Dab must be protected to prevent unwanted reactions. The tert-butyloxycarbonyl (Boc) group is a common choice for this purpose, as it is stable under the basic conditions used for N-α-Fmoc deprotection but is readily removed during the final acid-mediated cleavage step.

This document provides a detailed protocol for the incorporation of H-Dab(Boc)-OH into a growing peptide chain using the standard Fmoc/tBu SPPS strategy.

Experimental Workflow: Fmoc-SPPS Cycle for this compound Incorporation

The following diagram illustrates the key steps in a single cycle of solid-phase peptide synthesis to incorporate a Dab(Boc) residue into a peptide chain.

Caption: Workflow for incorporating a Dab(Boc) residue via Fmoc-SPPS.

Quantitative Data Summary

The efficiency of peptide synthesis is highly dependent on the sequence, length, and reagents used. The following table provides typical quantitative data for a standard Fmoc-SPPS process.

| Parameter | Typical Value/Range | Notes |

| Coupling Efficiency | >99.5% per step | Monitored by Kaiser test or other qualitative tests. Lower efficiency can lead to significant deletion impurities in the final product.[1] |

| Deprotection Efficiency | >99.8% per step | Incomplete deprotection also leads to deletion sequences. Monitoring can be done via UV absorbance of the dibenzofulvene-piperidine adduct.[1] |

| Theoretical Overall Yield | ~50% for a 70-mer | This calculation assumes a 99.5% efficiency at every deprotection and coupling step.[1] For shorter peptides (10-20 amino acids), the theoretical yield is significantly higher. |

| Typical Crude Purity | >70% | Highly sequence-dependent. "Difficult sequences" prone to aggregation may result in lower purity.[2][3] |

| Final Purified Yield | 10-40% | Represents the yield of purified peptide relative to the initial resin loading. Losses occur during cleavage, precipitation, and HPLC purification steps. |

Experimental Protocols

These protocols are based on the Fmoc/tBu strategy for SPPS on a 0.1 mmol scale. Adjust volumes and quantities accordingly for different scales.

Materials and Reagents

-

Resin: Fmoc-Rink Amide resin or other appropriate solid support.

-

Amino Acids: N-α-Fmoc protected amino acids and this compound.

-

Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

-

Deprotection Reagent: 20% (v/v) piperidine in DMF.

-

Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU.

-

Base: N,N-Diisopropylethylamine (DIPEA).

-

Washing Solvents: DMF, DCM, Methanol (MeOH).

-

Cleavage Cocktail (Reagent K): 82.5% Trifluoroacetic acid (TFA), 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT). CAUTION: Prepare fresh in a well-ventilated fume hood.

-

Precipitation Solvent: Cold diethyl ether.

Protocol 1: Resin Preparation and Swelling

-

Place the resin (0.1 mmol) into a suitable SPPS reaction vessel.

-

Add DMF (approx. 10 mL per gram of resin) to the vessel.

-

Agitate the resin for 1-2 hours at room temperature to ensure complete swelling.

-

Drain the DMF from the reaction vessel.

Protocol 2: N-α-Fmoc Deprotection

-

Add the deprotection solution (20% piperidine in DMF) to the swollen resin.

-

Agitate the mixture for 3 minutes, then drain the solution.

-

Add a fresh portion of the deprotection solution and agitate for an additional 10 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.

Protocol 3: this compound Coupling

Critical Consideration: γ-amino acids like Dab can be prone to intramolecular cyclization (lactam formation) upon activation, which can lead to poor coupling efficiency. To minimize this side reaction, it is recommended to avoid extended pre-activation times.

-

In a separate vial, dissolve this compound (0.4 mmol, 4 eq.), HBTU (0.39 mmol, 3.9 eq.) in DMF (2 mL).

-

Add DIPEA (0.8 mmol, 8 eq.) to the activation mixture.

-

Immediately add the activation mixture to the deprotected peptidyl-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Perform a qualitative test (e.g., Kaiser test) to monitor the reaction. If the test is positive (unreacted primary amines), extend the coupling time or perform a second coupling.

-

Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

Protocol 4: Capping (Optional)

If the coupling reaction is incomplete, it is advisable to cap any unreacted N-terminal amines to prevent the formation of deletion peptide sequences.

-

Prepare a capping solution of Acetic Anhydride/DIPEA/DMF (5:10:85 v/v/v).

-

Add the capping solution to the resin and agitate for 30 minutes.

-

Drain the solution and wash the resin thoroughly with DMF and DCM.

Protocol 5: Final Cleavage and Side-Chain Deprotection

This step cleaves the completed peptide from the resin and removes the Boc group from the Dab side chain, along with other acid-labile side-chain protecting groups.

-

Wash the final peptidyl-resin with DCM (3 x 10 mL) and dry it under a stream of nitrogen or in a vacuum desiccator.

-

Place the dried resin in a reaction vessel and add a magnetic stir bar.

-

In a well-ventilated fume hood, add the freshly prepared cleavage cocktail (e.g., Reagent K, 5-10 mL).

-

Stir the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide into a centrifuge tube.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.

-

Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

-

Air-dry the crude peptide pellet to remove residual ether.

Protocol 6: Peptide Purification and Analysis

-

Dissolve the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile containing 0.1% TFA.

-

Purify the peptide using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Analyze the collected fractions for purity using analytical RP-HPLC and confirm the molecular weight of the desired peptide using mass spectrometry (MS), such as LC-MS or MALDI-TOF.

-

Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.

References

Application Notes and Protocols for the Incorporation of H-Dab(Boc)-OH into Peptide Sequences

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-2,4-Diaminobutyric acid (Dab) is a non-proteinogenic amino acid that serves as a valuable building block in the synthesis of novel peptides. Its shorter side chain compared to lysine can influence a peptide's structure, amphipathicity, and interaction with biological membranes. The incorporation of Dab into peptide sequences has been a key strategy in developing potent antimicrobial and anticancer agents, as well as drug delivery vehicles.[1][2] The side-chain amine of Dab is typically protected during synthesis, with the tert-butyloxycarbonyl (Boc) group being a common choice due to its stability and specific deprotection conditions.

In standard solid-phase peptide synthesis (SPPS) using Fmoc chemistry, the building block utilized is Nα-Fmoc-Nγ-Boc-L-2,4-diaminobutyric acid (Fmoc-Dab(Boc)-OH). The Fmoc group provides temporary protection for the alpha-amine, while the Boc group offers semi-permanent protection for the side-chain gamma-amine. This orthogonal protection scheme allows for the selective removal of the Fmoc group during chain elongation and the removal of the Boc group during the final cleavage and deprotection step.

These notes provide detailed protocols and data for the successful incorporation of Fmoc-Dab(Boc)-OH into peptide sequences using Fmoc-based SPPS.

Applications of Dab-Containing Peptides

The unique properties of diaminobutyric acid make it a powerful tool for modifying peptide function.

-

Antimicrobial and Anticancer Peptides: Substituting common cationic residues like lysine with Dab has been shown to modulate the bioactivity of lipopeptides, leading to potent antimicrobial and anticancer activity.[1] The efficacy of these peptides is often dependent on the overall charge and the length of any conjugated fatty acids.[1]

-

Drug Delivery and Cell Penetration: Cationic dendrons based on diaminobutyric acid have been developed as effective carriers for delivering antisense peptide nucleic acids (PNAs) into Gram-negative bacteria.[2] These Dab-based dendrons facilitate cellular uptake, overcoming a major limitation for this class of potential antibiotics.

-

Modulating Biological Activity: The incorporation of Dab can enhance the stability and bioactivity of peptides. For example, it is a component of Dipeptide Diaminobutyroyl Benzylamide Diacetate, a peptide used in cosmetics to reduce muscle activity by interacting with the neuromuscular junction. It has also been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines.

-

Synthesis of Complex Peptides: The use of orthogonally protected Dab derivatives is crucial for synthesizing branched or cyclic peptides. The Boc group on the side chain is stable to the piperidine used for Fmoc removal, allowing for specific modifications at other sites before final deprotection.

Experimental Data and Comparisons

Table 1: Recommended Coupling Conditions for Fmoc-Dab(Boc)-OH

This table summarizes standard conditions for coupling Fmoc-Dab(Boc)-OH during Fmoc-based solid-phase peptide synthesis.

| Parameter | Recommendation | Rationale |

| Building Block | Fmoc-Dab(Boc)-OH | Nα-Fmoc for chain elongation, Nγ-Boc for side-chain protection. |

| Equivalents (Amino Acid) | 3 - 5 eq. | Ensures a sufficient concentration gradient to drive the reaction to completion. |

| Coupling Reagents | HBTU, HATU, HCTU, or DIC/Oxyma | These are highly efficient coupling reagents that minimize side reactions like racemization. |

| Equivalents (Reagent) | 3 - 5 eq. (matches amino acid) | Stoichiometric activation of the carboxylic acid is required for efficient coupling. |

| Base | N,N-Diisopropylethylamine (DIEA) | A non-nucleophilic base required for activating phosphonium/aminium-based coupling reagents. |

| Equivalents (Base) | 6 - 10 eq. (approx. 2x amino acid eq.) | Neutralizes the amino acid salt and facilitates the coupling reaction. |

| Solvent | Dimethylformamide (DMF) | Standard solvent for SPPS, effectively solvates the resin and reagents. |

| Reaction Time | 1 - 2 hours | Typically sufficient for complete coupling. Monitor with a qualitative test. |

| Monitoring | Kaiser Test (Ninhydrin Test) | A negative result (beads remain colorless/yellow) indicates complete coupling. |

| Troubleshooting | Double Couple | If the Kaiser test is positive, repeat the coupling step to ensure complete incorporation. |